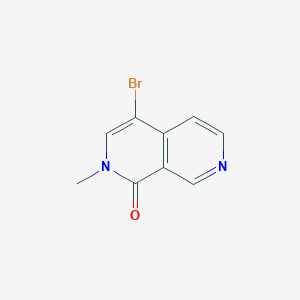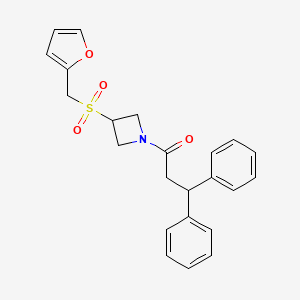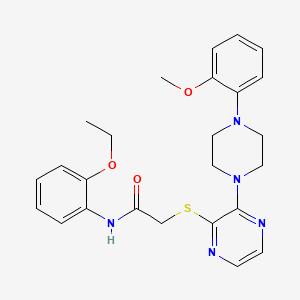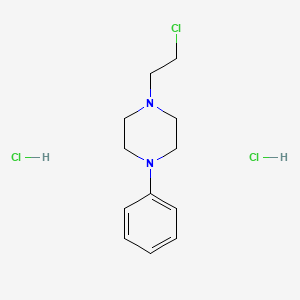
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
Descripción general
Descripción
“4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” is a chemical compound with the CAS number 1706749-51-0 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which is a class of compounds that “this compound” belongs to, has been achieved through various methods. One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol . Other methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 239.07 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.94 and a water solubility Log S (ESOL) of -2.43 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one and its derivatives are frequently used in chemical synthesis. For instance, benzo[c][2,7]naphthyridines with substituents like bromo and acetyl undergo regioselective homolytic substitutions, leading to the formation of derivatives that are potential building blocks for the synthesis of pyridoacridine alkaloids and other complex molecules (Plodek, Raeder, & Bracher, 2012). Additionally, the reactivity of derivatives like 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives, illustrating the compound's versatility in chemical synthesis (Sirakanyan et al., 2014).
Medicinal Chemistry
In medicinal chemistry, 4-substituted 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, including those related to this compound, have been synthesized and tested for their effects on H+, K+-ATPase activity and acid formation in gastric glands. Although their inhibitory potency was not sufficient for pharmacological interest, this highlights the compound's potential in drug development (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).
Pharmaceutical Research
The compound and its derivatives have been investigated for their potential in pharmaceutical applications. For example, the transformation of certain naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones resulted in an increase in cAMP phosphodiesterase (PDE) III inhibitory potency, which is significant for diseases where cAMP PDE inhibitors are used (Singh et al., 1995).
Material Science
In material science, the study of the electronic structure of bromo derivatives of isomeric naphthyridines has been conducted using SCF CI PPP methods. These studies are crucial for understanding the molecular properties and reactivity, which can be applied in designing materials with specific electronic properties (Mianowska & Śliwa, 1990).
Safety and Hazards
The safety information for “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” includes a signal word of “Warning” and hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-bromo-2-methyl-2,7-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)
![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)



![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)
